molecular formula C14H19NO3 B6351592 Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 1788073-42-6

Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate

Cat. No.: B6351592
CAS No.: 1788073-42-6
M. Wt: 249.30 g/mol
InChI Key: PORAIKBIDRNMQN-WCQYABFASA-N
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Description

Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate is a chemical compound with a unique structure that includes a piperidine ring substituted with a benzyl group, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic route described above. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a drug candidate in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

benzyl (2S,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORAIKBIDRNMQN-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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